3-Bromo-6-methyl-1,8-naphthyridine
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Overview
Description
3-Bromo-6-methyl-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the ring structure. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position of the naphthyridine ring.
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which 3-bromo-6-methyl-1,8-naphthyridine belongs, have diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .
Mode of Action
1,8-naphthyridines are known to interact with their targets through various mechanisms, depending on their specific functional groups .
Biochemical Pathways
1,8-naphthyridines are known to have a wide range of biological applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that 1,8-naphthyridines have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 6-methyl-1,8-naphthyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-6-methyl-1,8-naphthyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) as solvents.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3-amino-6-methyl-1,8-naphthyridine, 3-thio-6-methyl-1,8-naphthyridine, etc.
Oxidation Products: 3-Bromo-6-carboxy-1,8-naphthyridine.
Scientific Research Applications
Chemistry: 3-Bromo-6-methyl-1,8-naphthyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of ligands, catalysts, and other functional materials .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents .
Industry: The compound is used in the production of dyes, pigments, and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .
Comparison with Similar Compounds
3-Bromo-1,8-naphthyridine: Lacks the methyl group at the sixth position, which may affect its reactivity and biological activity.
6-Methyl-1,8-naphthyridine: Lacks the bromine atom at the third position, which may influence its chemical properties and applications.
Uniqueness: 3-Bromo-6-methyl-1,8-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various synthetic applications and enhance its potential in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-6-methyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTARNQUPKXGIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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